Type I vs. Type II PAM Kinetic Differentiation: Stereochemical Control of Desensitization
BNC375 exhibits strictly Type I PAM behavior, amplifying peak acetylcholine-evoked currents without affecting receptor desensitization kinetics. This is in direct contrast to its enantiomer, (S,S)-BNC375, which demonstrates Type II PAM activity characterized by a significant delay in desensitization. The stereochemistry around the central cyclopropyl ring is the critical determinant of this kinetic profile [1].
| Evidence Dimension | Effect on α7 nAChR Desensitization Kinetics |
|---|---|
| Target Compound Data | No significant effect on desensitization (Type I PAM) |
| Comparator Or Baseline | (S,S)-BNC375 (enantiomer) |
| Quantified Difference | Marked delay in receptor desensitization (Type II PAM) |
| Conditions | Patch-clamp electrophysiology on human α7 nAChRs expressed in mammalian cells |
Why This Matters
This precise Type I profile avoids the calcium overload and potential proconvulsant liability associated with Type II PAMs, making BNC375 a safer candidate for chronic CNS studies.
- [1] Harvey, A. J., Avery, T. D., Schaeffer, L., Joseph, C., Huff, B. C., Singh, R., ... & Kolesik, P. (2019). Discovery of BNC375, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs. ACS Medicinal Chemistry Letters, 10(5), 754-760. View Source
